6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Overview
Description
The compound “6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” is likely to be a heterocyclic compound containing a pyrrolopyridine core, which is a fused ring system involving a pyrrole ring and a pyridine ring. The compound also has a bromine atom at the 6th position, a propan-2-ylidene group at the 3rd position, and a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrolopyridine ring system, with additional functional groups attached at specific positions. The presence of the bromine atom, propan-2-ylidene group, and ketone functional group would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction, and the double bond in the propan-2-ylidene group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially influence its solubility .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been explored to understand their molecular geometry, π-π interactions, and intermolecular hydrogen bonding within crystal structures. These structural analyses provide insights into the properties and potential applications of similar compounds, including 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (Rodi et al., 2013).
Hydrogen Bonding Patterns in Enaminones
Research into the hydrogen bonding patterns of enaminones reveals the structural behavior of compounds with similar skeletons. This information is crucial for understanding the chemical reactivity and interaction of this compound with various biological targets or during synthesis processes (Balderson et al., 2007).
Environmental-Friendly Synthesis Approaches
The development of environmentally friendly synthesis methods for fused trans-2,3-dihydrofuran derivatives, employing pyridinium ylides, showcases the potential for green chemistry applications of similar compounds, including the targeted this compound (Khan et al., 2013).
Antibacterial Activity
Studies on novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from related bromo-substituted pyridines, have highlighted their significant antimicrobial activity. This indicates the potential for this compound and its derivatives to act as antimicrobial agents (Bogdanowicz et al., 2013).
Molecular Docking Studies
The synthesis and evaluation of 6-bromo-imidazo[4,5-b]pyridine derivatives for their potential as tyrosyl-tRNA synthetase inhibitors underline the importance of structural modifications in enhancing biological activity. Such research suggests that this compound could serve as a scaffold for developing new pharmaceutical agents (Jabri et al., 2023).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways of this bacterium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also exhibit anti-tubercular activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-3-propan-2-ylidene-1H-pyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-5(2)8-9-7(13-10(8)14)3-6(11)4-12-9/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBIGPHSKQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=C(C=N2)Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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